

Application Notes and Protocols for TFAX 488, SE Dilithium Salt Antibody Labeling

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Compound of Interest

Compound Name: TFAX 488, SE dilithium

Cat. No.: B11930150

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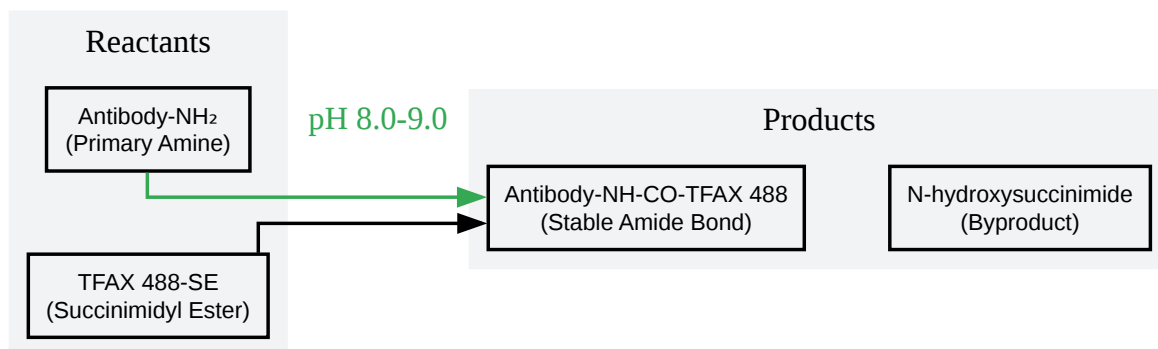
For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 488, SE dilithium salt is a bright, photostable, and pH-insensitive green fluorescent dye designed for the covalent labeling of proteins and antibodies.[1] The succinimidyl ester (SE) functional group readily reacts with primary amino groups, such as the side chain of lysine residues on antibodies, to form a stable amide bond.[2][3][4] This protocol provides a detailed procedure for the successful conjugation of TFAX 488, SE dilithium salt to antibodies, a critical step for various applications including flow cytometry, immunofluorescence microscopy, and other immunoassays.

Principle of Reaction

The labeling reaction involves the acylation of primary amines on the antibody with the N-hydroxysuccinimidyl (NHS) ester of TFAX 488. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which promotes the deprotonation of the amine groups, increasing their nucleophilicity. The result is a stable covalent amide linkage between the dye and the antibody.



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Caption: Chemical reaction between an antibody's primary amine and TFX 488, SE.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol. Optimal conditions may vary depending on the specific antibody and its concentration.

Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL[5]	Higher concentrations generally lead to greater labeling efficiency.[2]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][3]	Phosphate buffer (50 mM, pH 7.2-8.0) can also be used.[6]
Dye:Antibody Molar Ratio	5:1 to 20:1[5]	Start with a 10:1 ratio and optimize as needed.
Incubation Time	1 hour[2][3][7]	
Incubation Temperature	Room Temperature[3][7]	
Reaction pH	8.0 - 9.0[5]	Critical for efficient reaction with primary amines.
Dye Stock Solution	10 mM in anhydrous DMSO[2][5]	Prepare fresh and use immediately.[6]

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other antibody isotypes or quantities.

Materials

- TFX 488, SE dilithium salt
- Antibody (1-10 mg/mL in an amine-free buffer like PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3
- Purification/Desalting column (e.g., Sephadex G-25)^[2]
- Collection tubes

Procedure

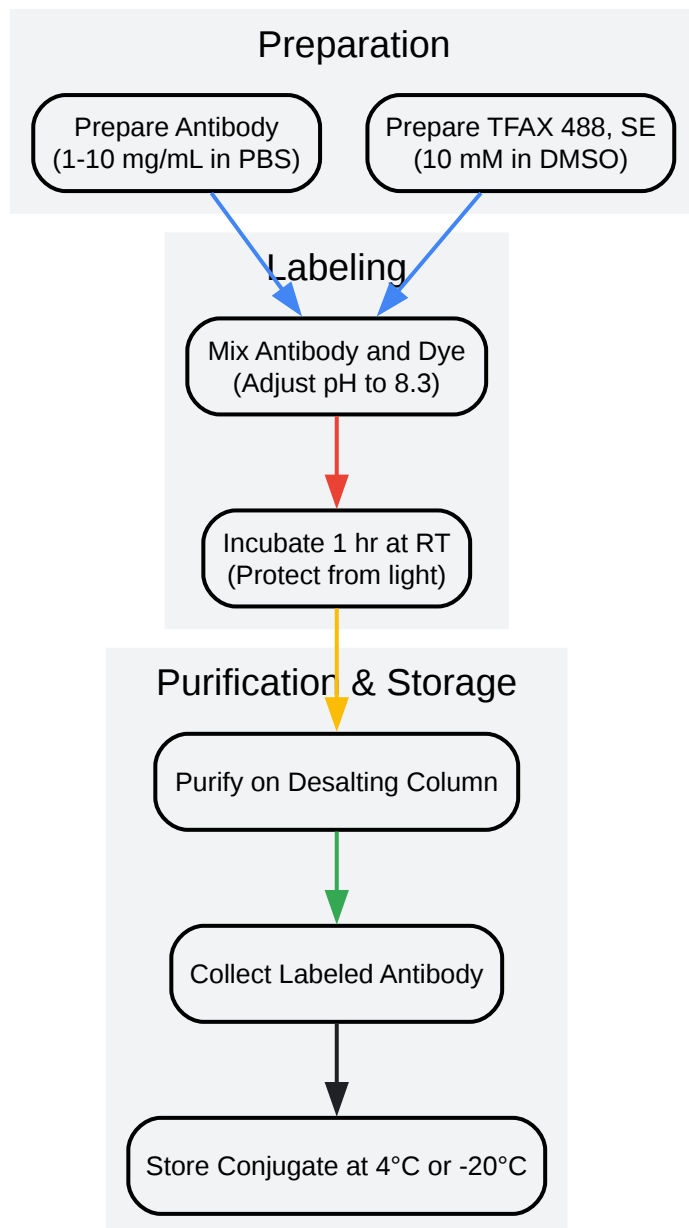
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.^{[2][5]}
 - Adjust the antibody concentration to 1-10 mg/mL.^[5]
 - Add 1/10th volume of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to ~8.3.^[2]
- Dye Preparation:
 - Allow the vial of TFX 488, SE dilithium salt to equilibrate to room temperature.
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.^{[2][5]} This solution should be used immediately.^[6]

- Labeling Reaction:
 - Slowly add the calculated volume of the 10 mM TFAX 488, SE stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is recommended.[5]
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][7] Gentle rocking or stirring during incubation can improve labeling efficiency.[7]
- Purification of the Conjugate:
 - Prepare a desalting column according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.[3]
 - Equilibrate the column with an appropriate buffer (e.g., PBS).
 - Carefully load the reaction mixture onto the column.[2]
 - Elute the labeled antibody with PBS and collect the colored fractions. The antibody-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.
- Storage of the Conjugate:
 - Store the purified antibody-dye conjugate at 4°C, protected from light, for short-term storage.[3]
 - For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and 0.02-0.05% sodium azide.[7] Aliquot and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[4]

Optional: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (approximately 495 nm for TFAX 488).

Experimental Workflow



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Caption: Workflow for TFA 488, SE dilithium salt antibody labeling.

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